molecular formula C17H22O2SSi B14388218 Silane, trimethyl[1-phenyl-2-(phenylsulfonyl)ethyl]- CAS No. 89333-88-0

Silane, trimethyl[1-phenyl-2-(phenylsulfonyl)ethyl]-

Cat. No.: B14388218
CAS No.: 89333-88-0
M. Wt: 318.5 g/mol
InChI Key: FJPZZGIAWUWDKL-UHFFFAOYSA-N
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Description

Silane, trimethyl[1-phenyl-2-(phenylsulfonyl)ethyl]- is a complex organosilicon compound characterized by the presence of a silane group bonded to a phenyl and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, trimethyl[1-phenyl-2-(phenylsulfonyl)ethyl]- typically involves the reaction of trimethylsilyl chloride with a phenyl-substituted sulfone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

Silane, trimethyl[1-phenyl-2-(phenylsulfonyl)ethyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Silane, trimethyl[1-phenyl-2-(phenylsulfonyl)ethyl]- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: The compound can be used in the study of biological systems where silicon-containing compounds play a role.

    Industry: Used in the production of advanced materials and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism by which Silane, trimethyl[1-phenyl-2-(phenylsulfonyl)ethyl]- exerts its effects involves the interaction of the silane group with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating various chemical transformations. The phenylsulfonyl group can participate in electron-withdrawing or donating interactions, influencing the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl(phenyl)silane
  • Phenyltrimethylsilane
  • 1-Phenyl-2-trimethylsilylacetylene

Uniqueness

Silane, trimethyl[1-phenyl-2-(phenylsulfonyl)ethyl]- is unique due to the presence of both phenyl and phenylsulfonyl groups, which impart distinct chemical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler silane compounds.

Properties

CAS No.

89333-88-0

Molecular Formula

C17H22O2SSi

Molecular Weight

318.5 g/mol

IUPAC Name

[2-(benzenesulfonyl)-1-phenylethyl]-trimethylsilane

InChI

InChI=1S/C17H22O2SSi/c1-21(2,3)17(15-10-6-4-7-11-15)14-20(18,19)16-12-8-5-9-13-16/h4-13,17H,14H2,1-3H3

InChI Key

FJPZZGIAWUWDKL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(CS(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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